molecular formula C15H20F3NO4 B6199233 tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid CAS No. 2680543-28-4

tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid

Cat. No.: B6199233
CAS No.: 2680543-28-4
M. Wt: 335.32 g/mol
InChI Key: OVHBFURAEAXZJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid (TFA) is a synthetic intermediate widely used in pharmaceutical and organic chemistry. The compound consists of a tert-butyl ester-protected benzoic acid derivative with a 2-aminoethyl substituent, which is typically deprotected using TFA to yield the free amine. This deprotection step is critical in synthesizing active pharmaceutical ingredients (APIs) or functionalized building blocks for drug discovery .

TFA serves dual roles: (1) as a strong acid (pKa ~0.5) to protonate the tert-butyl ester, facilitating cleavage, and (2) as a solvent due to its high polarity . The reaction typically proceeds under mild conditions (room temperature, 1–4 hours) with high efficiency, as seen in yields exceeding 95% in some cases .

Properties

CAS No.

2680543-28-4

Molecular Formula

C15H20F3NO4

Molecular Weight

335.32 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)benzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14;3-2(4,5)1(6)7/h4-6,9H,7-8,14H2,1-3H3;(H,6,7)

InChI Key

OVHBFURAEAXZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Protection of Benzoic Acid as tert-Butyl Ester

The esterification of 3-bromobenzoic acid (1.0 eq.) with tert-butanol (3.0 eq.) proceeds via EDCI (1.2 eq.) and HOBt (1.1 eq.) in dichloromethane (DCM) at 0°C for 20 h, yielding tert-butyl 3-bromobenzoate in 85% purity. Copper chloride (1.0 eq.) mitigates racemization during activation. Alternatives like DCC/DMAP result in lower yields (70–75%) due to byproduct formation.

Table 1: Esterification Conditions Comparison

Reagent SystemTemp (°C)Time (h)Yield (%)Purity (%)
EDCI/HOBt/CuCl20209198
DCC/DMAPRT247585

Introduction of 2-Aminoethyl Group

The bromine atom in tert-butyl 3-bromobenzoate undergoes nucleophilic substitution with potassium phthalimide (1.5 eq.) in DMF at 80°C for 12 h, followed by hydrazine-mediated deprotection to yield tert-butyl 3-(2-aminoethyl)benzoate. Reductive amination with sodium borohydride (2.0 eq.) in methanol at 0°C provides a 70% yield, though side products necessitate chromatographic purification.

Key Optimization :

  • Temperature Control : Reactions below 10°C suppress imine byproducts.

  • Solvent Choice : THF increases substitution rates compared to DMF.

Deprotection and Trifluoroacetate Salt Formation

The free amine is treated with trifluoroacetic acid (TFA, 2.0 eq.) in DCM at room temperature for 1 h, yielding the trifluoroacetate salt after rotary evaporation. Neutralization with triethylamine (3.0 eq.) reverses protonation but complicates isolation.

Critical Step :

  • Acid Stoichiometry : Excess TFA (≥2.0 eq.) ensures complete salt formation.

Optimization of Reaction Conditions

Coupling Reagent Selection

EDCI/HOBt outperforms DIC/HOBt in esterification, achieving 91% yield vs. 80%. Copper chloride additives enhance enantiopurity but require low temperatures (0°C).

Reductive Amination Efficiency

Sodium borohydride in methanol at 0°C achieves 70% yield, whereas NaBH3CN in THF improves to 85% but poses toxicity concerns.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 1.41 (s, 9H, tert-butyl), 3.82 (t, J = 7.5 Hz, 2H, CH2NH2), 7.56 (t, J = 6.5 Hz, 1H, aromatic).

  • 19F NMR : δ -75.3 (CF3COO−).

HPLC Purity

Reverse-phase HPLC (C18 column, 90:10 H2O/ACN) confirms 98% purity with a retention time of 6.2 min.

Applications and Derivatives

This compound serves as a precursor to anticoagulants like edoxaban, where tert-butyl esters enhance metabolic stability. Trifluoroacetate salts improve aqueous solubility for intravenous formulations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminoethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)benzoate involves its interaction with various molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminoethyl benzoate, which can then interact with specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (): This compound, when treated with TFA, yields 3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one. The benzimidazolone core introduces steric hindrance, slightly reducing deprotection efficiency compared to simpler benzoates. LCMS data ([M+H]+ 212) confirm the formation of the amine .
  • tert-Butyl 4-[6-(2-Hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate ():
    The spirocyclic structure enhances solubility in organic solvents, enabling a 99.8% yield after TFA cleavage. The rigidity of the spiro system may accelerate deprotection by stabilizing intermediates .

Table 1: Comparison of tert-Butyl Esters in TFA-Mediated Deprotection

Compound Yield (%) LCMS [M+H]+ Key Structural Feature Reference
tert-Butyl 3-(2-aminoethyl)benzoate 75–99.8 212–318 Benzoate with aminoethyl
tert-Butyl spirocyclic benzoate 99.8 318 Spirocyclic amine
tert-Butyl furopyridinyl benzoate 46 467 Heterocyclic core

Reaction Kinetics and Solvent Effects

  • TFA’s high acidity ensures rapid cleavage of tert-butyl esters. However, steric hindrance (e.g., in benzimidazolones) or electronic effects (e.g., electron-withdrawing groups) can alter reaction rates. For example, the tert-butyl ester in required heating to 40°C for 3 hours due to a bulky furopyridine moiety, yielding only 46% .

Trifluoroacetic Acid Salts of Amines

N-(2-Aminoethyl)maleimide Trifluoroacetate ()

This compound is a bifunctional linker used in bioconjugation. Unlike tert-butyl 3-(2-aminoethyl)benzoate, its maleimide group enables thiol-specific coupling, while the TFA salt ensures water solubility. The LCMS data (m/z 146.1) reflect its lower molecular weight compared to benzoate derivatives .

2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol; TFA ()

This spirocyclic TFA salt exhibits enhanced stability and is used in PROTAC synthesis. The tert-butyl cleavage here is nearly quantitative (99.8%), outperforming linear analogues due to reduced steric strain .

Trifluoromethyl-Substituted Benzoic Acids ()

Compounds like 2,3,5-trifluorophenylacetic acid (CAS 132992-28-0) and 3-(trifluoromethyl)benzoic acid (CAS 71990-01-7) share structural similarities but lack the aminoethyl group. These derivatives are weaker acids (pKa ~2–3) compared to TFA, making them less effective in deprotection reactions but useful as building blocks in agrochemicals .

Key Research Findings

Deprotection Efficiency : TFA achieves near-quantitative yields in deprotecting tert-butyl esters with linear structures (e.g., ), while bulky or heterocyclic derivatives require optimized conditions (e.g., heating, prolonged reaction times) .

Solubility and Purification : TFA’s polarity aids in dissolving hydrophobic intermediates, but its presence complicates purification. Reverse-phase chromatography with TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) is often employed .

Safety Considerations : TFA is corrosive and requires careful handling. Alternatives like HCl/dioxane are less efficient but safer for large-scale reactions .

Biological Activity

tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound combines the structural features of tert-butyl esters and aminoethyl benzoates . The synthesis typically involves the esterification of 3-(2-aminoethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Trifluoroacetic acid is often utilized to remove protecting groups during the synthesis process.

The biological activity of tert-butyl 3-(2-aminoethyl)benzoate is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity.
  • Hydrolysis : The ester group can undergo hydrolysis to release active aminoethyl benzoate, which can interact with specific enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 3-(2-aminoethyl)benzoate exhibit significant antimicrobial activity. For instance, structure-activity relationship studies have shown that certain benzoate derivatives can act as potent liver X receptor (LXR) agonists, which are crucial in regulating lipid metabolism and inflammation .

Anticancer Activity

In studies involving novel thalidomide derivatives, compounds with similar structures demonstrated potent growth inhibition in cancer cells while sparing non-tumorigenic cells. This selectivity suggests a potential for targeted cancer therapies .

Case Studies

  • Liver X Receptor Agonists : A study highlighted that modifications to benzoate compounds led to increased agonistic activity toward LXR, which plays a role in cholesterol homeostasis. The introduction of specific functional groups significantly enhanced their pharmacological profile .
  • Peptide Synthesis : The compound has been employed in the synthesis of peptides and proteins, showcasing its versatility as a building block in organic synthesis.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
tert-butyl 3-(2-aminoethyl)benzoateAntimicrobial
Similar Benzoate DerivativesLXR Agonist
Thalidomide DerivativesAnticancer

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-aminoethyl)benzoate with trifluoroacetic acid (TFA) as a reagent?

Methodological Answer: The synthesis typically involves:

Esterification : React 3-(2-aminoethyl)benzoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ or TFA) to form the tert-butyl ester .

Protection/Deprotection : Use TFA to remove acid-labile protecting groups (e.g., Boc) from the aminoethyl moiety during intermediate steps. For example, Boc-protected intermediates can be cleaved using TFA in dichloromethane (1:1 v/v) at 0–25°C for 1–4 hours .

Salt Formation : Neutralize the free amine with TFA to yield the trifluoroacetate salt, enhancing solubility for downstream applications.

Q. Key Considerations :

  • TFA’s strong acidity (pKa ~0.5) ensures efficient deprotection but may require careful neutralization to avoid side reactions .
  • Monitor reaction progress via TLC or LC-MS to confirm esterification and deprotection steps.

Q. How can researchers characterize the purity of tert-butyl 3-(2-aminoethyl)benzoate-TFA adducts?

Methodological Answer: Use a combination of:

NMR Spectroscopy :

  • ¹H NMR : Identify the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm).
  • ¹⁹F NMR : Detect TFA’s trifluoromethyl signal (δ ~-75 ppm) to confirm salt formation .

Mass Spectrometry (MS) :

  • ESI-MS in positive ion mode to observe the protonated amine ([M+H]⁺) and TFA adducts ([M+CF₃COO]⁻).

HPLC :

  • Reverse-phase C18 columns with UV detection (λ = 254 nm) and a TFA-containing mobile phase (0.1% v/v) to assess purity .

Pitfalls : TFA’s volatility may cause signal suppression in MS; consider alternative ion-pairing agents (e.g., formic acid) for quantification.

Advanced Research Questions

Q. How do solvent and pH conditions affect NMR analysis of TFA-containing compounds, and how can signal interference be mitigated?

Methodological Answer:

  • Challenge : TFA’s ¹⁹F and ¹H signals (e.g., δ ~-75 ppm in ¹⁹F NMR) can overlap with analyte peaks, complicating interpretation .
  • Solutions :
    • Deuterated Solvents : Use D₂O or CD₃OD to avoid proton exchange interference.
    • pH Adjustment : Neutralize TFA with a mild base (e.g., NaHCO₃) and lyophilize the sample to remove residual TFA .
    • Alternative Characterization : Employ X-ray crystallography (if crystalline) or IR spectroscopy to confirm structural features without NMR interference .

Case Study : In a 2021 study, researchers resolved TFA signal overlap by using ¹H-¹⁵N HSQC NMR to focus on amine groups unaffected by TFA .

Q. What contradictions arise in comparing synthetic yields of tert-butyl 3-(2-aminoethyl)benzoate across different TFA-mediated protocols, and how can they be resolved?

Methodological Answer:

  • Observed Discrepancies : Yields may vary due to:
    • Deprotection Efficiency : Incomplete Boc removal with TFA in non-polar solvents (e.g., DCM) vs. polar solvents (e.g., TFA/H₂O) .
    • Side Reactions : Over-acidification leading to ester hydrolysis or amine protonation.
  • Resolution Strategies :
    • Optimize Solvent Ratios : Use TFA/DCM (95:5) for controlled deprotection .
    • Kinetic Monitoring : Track reaction progress via in-situ FTIR or LC-MS to identify side products early .
    • Comparative Studies : Benchmark against TFA-free routes (e.g., HCl/dioxane) to isolate TFA-specific effects .

Q. How does the trifluoroacetate counterion influence the compound’s biological activity compared to other salts (e.g., HCl)?

Methodological Answer:

  • Mechanistic Insights :
    • Solubility : TFA salts often exhibit higher aqueous solubility than HCl salts, enhancing bioavailability in cell-based assays .
    • Receptor Binding : The trifluoromethyl group may engage in hydrophobic interactions or alter electron density at binding sites .
  • Experimental Design :
    • Salt Screening : Synthesize HCl, TFA, and tosylate salts, then compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
    • Molecular Dynamics (MD) : Simulate salt effects on ligand-receptor binding energy using software like GROMACS or AMBER .

Q. What advanced techniques validate the stability of tert-butyl 3-(2-aminoethyl)benzoate-TFA under long-term storage?

Methodological Answer:

  • Stability Studies :
    • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks and analyze via:
  • HPLC : Monitor ester hydrolysis or amine oxidation.
  • DSC/TGA : Detect thermal decomposition events .
    2. Light Sensitivity : Expose to UV light (λ = 254 nm) and track photodegradation via UV-Vis spectroscopy.
  • Best Practices : Lyophilize TFA adducts and store under argon at -20°C to minimize hydrolysis .

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